molecular formula C13H16BrNO2 B2450345 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326874-72-9

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Numéro de catalogue B2450345
Numéro CAS: 1326874-72-9
Poids moléculaire: 298.18
Clé InChI: KNCLCOQBYGBSMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BDBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDBO belongs to the family of benzoxazepines, which are heterocyclic compounds that exhibit a wide range of biological activities.

Applications De Recherche Scientifique

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been studied for its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mécanisme D'action

The exact mechanism of action of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it has been shown to modulate the activity of several neurotransmitter systems, including GABA, serotonin, and dopamine. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including GABA, serotonin, and dopamine. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been shown to exhibit antioxidant and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is also relatively non-toxic, making it suitable for in vitro and in vivo experiments. However, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several limitations. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has not been extensively studied in humans, and its safety and efficacy have not been fully established.

Orientations Futures

There are several future directions for the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One potential direction is the development of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one derivatives with improved pharmacological properties. Another direction is the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in animal models of neurodegenerative diseases, to further explore its potential as a treatment for these conditions. Additionally, the study of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in human clinical trials is needed to establish its safety and efficacy as a potential therapeutic agent.

Méthodes De Synthèse

The synthesis of 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves a multi-step process that starts with the reaction of 2,4-dichlorobenzoic acid with tert-butylamine to form 2,4-dichlorobenzamide. This intermediate is then reacted with potassium tert-butoxide to form the corresponding tert-butyl ester. The ester is then reacted with 4-bromoaniline to form the 4-bromo-2-tert-butylbenzamide intermediate. Finally, this intermediate is cyclized using phosphorous oxychloride to form 7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one.

Propriétés

IUPAC Name

7-bromo-4-tert-butyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)17-8-12(15)16/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCLCOQBYGBSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-tert-butyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.